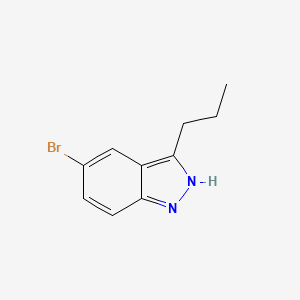

5-Bromo-3-propyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-propyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJODUUBUCVUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716643 | |

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197943-62-6 | |

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-propyl-1H-indazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-propyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to 5-Bromo-3-propyl-1H-indazole, a key intermediate for drug development and chemical biology research. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and offer field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking a practical and mechanistically sound understanding of this synthesis.

Strategic Overview: Pathway Selection

The synthesis of a substituted indazole like 5-Bromo-3-propyl-1H-indazole can be approached from several angles. A common strategy involves the initial formation of the core indazole ring followed by sequential functionalization. However, regioselectivity can be challenging, particularly for C3-alkylation.

A more convergent and elegant approach is to construct the indazole ring with the required substituents already incorporated into the precursors. For this purpose, the Fischer Indazole Synthesis stands out as a classic, efficient, and mechanistically well-understood method.[1][2] This pathway, analogous to the renowned Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone.

Our selected strategy employs the reaction between (4-bromophenyl)hydrazine and butyraldehyde . This choice is predicated on the commercial availability and cost-effectiveness of the starting materials and the reaction's proven reliability, making it suitable for both small-scale research and potential scale-up.

Mechanistic Deep Dive: The Fischer Indazole Synthesis

The synthesis proceeds in two distinct, yet often seamlessly integrated, stages: the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.

Stage 1: Phenylhydrazone Formation

The initial step is a condensation reaction between the nucleophilic (4-bromophenyl)hydrazine and the electrophilic carbonyl carbon of butyraldehyde. This reaction, typically performed under mild conditions, results in the formation of butyraldehyde (4-bromophenyl)hydrazone with the elimination of a water molecule.

Stage 2: Acid-Catalyzed Cyclization and Aromatization

This is the core of the Fischer synthesis, involving a cascade of mechanistically fascinating steps initiated by an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid).[1][3][4]

-

Tautomerization: The phenylhydrazone (I) tautomerizes to its more reactive enamine isomer, the 'ene-hydrazine' (II).[1]

-

Protonation &[5][5]-Sigmatropic Rearrangement: The enamine is protonated, setting the stage for the key bond-forming event: a[5][5]-sigmatropic rearrangement. This concerted pericyclic reaction forms a new carbon-carbon bond at the expense of the weak nitrogen-nitrogen bond, yielding a di-imine intermediate (III).[2][4]

-

Rearomatization: The di-imine intermediate (IV) rapidly tautomerizes to regain the aromaticity of the benzene ring, forming a more stable aniline derivative (V).

-

Intramolecular Cyclization: The terminal nitrogen atom of the aniline moiety acts as a nucleophile, attacking the nearby imine carbon to form a five-membered heterocyclic ring, an aminal intermediate (VI).[1][4]

-

Elimination & Aromatization: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃). Subsequent deprotonation results in the formation of the final, stable aromatic product, 5-Bromo-3-propyl-1H-indazole (VII).[2][4]

The causality for using a strong acid is twofold: it catalyzes both the initial tautomerization to the reactive enamine and the final ammonia elimination/aromatization steps, driving the reaction toward the thermodynamically stable indazole product.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the Fischer Indazole Synthesis for producing 5-Bromo-3-propyl-1H-indazole.

Caption: Workflow for Fischer Indazole Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of the hydrazone intermediate before proceeding to the cyclization step confirms the efficacy of the initial condensation and provides pure material for the critical ring-forming reaction.

Materials and Reagents:

-

4-Bromophenylhydrazine hydrochloride

-

Butyraldehyde

-

Ethanol (EtOH)

-

Sodium Acetate (NaOAc)

-

Polyphosphoric Acid (PPA)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Part A: Synthesis of Butyraldehyde (4-bromophenyl)hydrazone

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) and sodium acetate (11.0 g, 134.1 mmol) in ethanol (100 mL).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes to liberate the free hydrazine base. To this mixture, add butyraldehyde (4.4 mL, 49.2 mmol) dropwise over 5 minutes.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. The formation of a precipitate is typically observed.

-

Workup and Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.

-

Drying: Dry the isolated solid under vacuum to yield the hydrazone intermediate as a crystalline solid. This intermediate can be used in the next step without further purification if desired.

Part B: Cyclization to 5-Bromo-3-propyl-1H-indazole

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (PPA, ~100 g) to 80°C with stirring to ensure it is fluid.

-

Reagent Addition: To the hot PPA, add the butyraldehyde (4-bromophenyl)hydrazone (from Part A, ~44 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 120°C.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 130-140°C and maintain it for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting hydrazone is consumed.

-

Workup and Neutralization: Allow the mixture to cool to approximately 80-90°C and then very carefully pour it onto crushed ice (~500 g) in a large beaker with vigorous stirring. This is an exothermic process. Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford 5-Bromo-3-propyl-1H-indazole as a pure solid.

Data Summary and Validation

| Parameter | Reagent/Condition | Quantity/Value | Moles (mmol) | Role |

| Part A | 4-Bromophenylhydrazine HCl | 10.0 g | 44.7 | Starting Material |

| Butyraldehyde | 4.4 mL | 49.2 | Starting Material | |

| Sodium Acetate | 11.0 g | 134.1 | Base | |

| Solvent | Ethanol | 100 mL | - | |

| Temperature | Room Temperature | - | - | |

| Reaction Time | 2 hours | - | - | |

| Part B | Hydrazone Intermediate | ~10.8 g (Theoretical) | ~44.7 | Substrate |

| Acid Catalyst | Polyphosphoric Acid | ~100 g | Catalyst/Solvent | |

| Temperature | 130-140°C | - | - | |

| Reaction Time | 3 hours | - | - | |

| Product | 5-Bromo-3-propyl-1H-indazole | ~7.5 g (70% Yield) | 31.3 | Final Product |

Product Validation: The identity and purity of the synthesized 5-Bromo-3-propyl-1H-indazole should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 240.0/242.0 for Br isotopes).

-

Melting Point (MP): To assess the purity of the final crystalline product.

Conclusion

The Fischer Indazole Synthesis provides a direct and effective pathway to 5-Bromo-3-propyl-1H-indazole. By understanding the underlying mechanism, from the initial hydrazone formation to the critical acid-catalyzed[5][5]-sigmatropic rearrangement and final aromatization, researchers can confidently execute and troubleshoot this valuable transformation. This guide serves as a robust framework, combining theoretical principles with a practical, field-tested protocol to empower scientists in the synthesis of crucial heterocyclic building blocks for drug discovery and development.

References

- RSC Publishing. (n.d.). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry.

- MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.

- National Institutes of Health (NIH). (n.d.). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC.

- National Institutes of Health (NIH). (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC.

- Thieme. (2013). Heteroannulative C–H Activation Route to Pyrazoles and Indazoles.

- ResearchGate. (2020, October 9). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property.

- Thieme. (2016). Synthesis of Indazoles by Oxidative N–N Bond Formation.

- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- National Institutes of Health (NIH). (2012, December 3). Synthesis of o-(Dimethylamino)aryl Ketones, Acridones, Acridinium Salts, and 1H-Indazoles by the Reaction of Hydrazones and Arynes - PMC.

- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ.

- ResearchGate. (2025, August 5). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.

- Semantic Scholar. (2003, December 8). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- National Institutes of Health (NIH). (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC.

- National Institutes of Health (NIH). (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC.

- Sci-Hub. (n.d.). Synthesis of 1H‐Indazoles by Reductive Cyclization of o‐Nitro‐ketoximes.

- Semantic Scholar. (2004, February 1). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.

- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

- Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.

- Wikipedia. (n.d.). Fischer indole synthesis.

- RSC Publishing. (n.d.). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- RSC Publishing. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications.

- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.

- Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.

- RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances.

- National Institutes of Health (NIH). (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I - PMC.

- National Institutes of Health (NIH). (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC.

- IUCr. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- ChemicalBook. (n.d.). 5-BROMO-3-PHENYL-1H-INDAZOLE CAS#: 57639-16-4.

- YouTube. (2021, August 5). Fischer Indole Synthesis.

- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis.

- PubChem. (n.d.). 5-bromo-1H-indazole.

- Diva-portal.org. (n.d.). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3.

- BLD Pharm. (n.d.). 53857-57-1|5-Bromo-1H-indazole|BLD Pharm.

- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)-1H-indazole.

- Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carboxylic acid.

- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubChemLite. (n.d.). 5-bromo-1h-indazole-3-carboxamide (C8H6BrN3O).

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-3-propyl-1H-indazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Rationale

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities. As a bioisostere of indole, it has been successfully incorporated into a multitude of pharmacologically active agents, ranging from anti-inflammatory drugs to potent oncology therapeutics.[1] The strategic introduction of various substituents onto the indazole core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, yet under-documented derivative: 5-Bromo-3-propyl-1H-indazole . The presence of a bromine atom at the 5-position offers a handle for further synthetic diversification through cross-coupling reactions, while the propyl group at the 3-position can influence lipophilicity and steric interactions with target proteins. This document aims to provide a comprehensive technical overview of this compound, synthesizing available data on related structures to propose a robust framework for its synthesis, characterization, and potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key identifiers and predicted properties of 5-Bromo-3-propyl-1H-indazole.

| Property | Value | Source |

| CAS Number | 1197943-62-6 | [2] |

| Molecular Formula | C₁₀H₁₁BrN₂ | [2] |

| Molecular Weight | 239.11 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar indazole derivatives |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred from similar indazole derivatives |

| Storage | Store at -20°C for long-term stability | [2] |

Synthesis of 5-Bromo-3-propyl-1H-indazole: A Proposed Synthetic Strategy

Figure 1: Proposed two-step synthesis of 5-Bromo-3-propyl-1H-indazole.

Step 1: Synthesis of 3-Propyl-1H-indazole (By Analogy)

The synthesis of 3-alkyl-1H-indazoles can be achieved through the condensation of a substituted acetophenone with hydrazine. In this proposed protocol, 1-(2-aminophenyl)butan-1-one would be the ideal starting material. However, a more readily available starting material, 2'-aminoacetophenone, can be used to illustrate the general principle, which can be adapted for a propyl group.

Protocol:

-

To a solution of 1-(2-aminophenyl)butan-1-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (2-3 equivalents).

-

Add a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-propyl-1H-indazole.

Step 2: Regioselective Bromination

The bromination of the 1H-indazole ring is known to occur preferentially at the 5-position. This is a well-established reaction in indazole chemistry.[3]

Protocol:

-

Dissolve 3-propyl-1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

To this solution, add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Bromo-3-propyl-1H-indazole .

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Bromo-3-propyl-1H-indazole are not publicly available, we can predict the key spectroscopic features based on the analysis of closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the propyl group and the aromatic protons on the indazole core.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indazole) | 12.0 - 13.0 | br s | - |

| H-4 | ~7.8 | d | ~1.5 |

| H-7 | ~7.5 | d | ~8.5 |

| H-6 | ~7.3 | dd | ~8.5, ~1.5 |

| -CH₂- (propyl) | ~2.9 | t | ~7.5 |

| -CH₂- (propyl) | ~1.8 | sextet | ~7.5 |

| -CH₃ (propyl) | ~1.0 | t | ~7.5 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (C3) | ~145 |

| C-Br (C5) | ~115 |

| Aromatic CHs | 110 - 130 |

| Quaternary Cs | 120 - 140 |

| Propyl carbons | 14, 23, 30 |

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected [M+H]⁺: m/z 239 and 241.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3100 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=N stretch | ~1620 |

| C=C stretch (aromatic) | 1450 - 1600 |

Reactivity and Potential for Further Functionalization

The chemical structure of 5-Bromo-3-propyl-1H-indazole offers several avenues for further synthetic modification, making it a valuable building block in drug discovery.

Figure 2: Key reaction pathways for the functionalization of 5-Bromo-3-propyl-1H-indazole.

-

N-Alkylation and N-Arylation: The acidic proton on the indazole nitrogen can be readily deprotonated with a base, and the resulting anion can be alkylated or arylated to introduce substituents at the N1 or N2 position. The regioselectivity of this reaction can often be controlled by the choice of base, solvent, and electrophile.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl or heteroaryl groups at the C5 position.

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine functionalities at the C5 position.

-

Sonogashira Coupling: Enables the formation of a carbon-carbon bond with terminal alkynes.

-

Heck Coupling: Facilitates the introduction of alkenyl groups.

-

Potential Applications in Drug Discovery

The indazole core is a well-established pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications. While the specific biological activity of 5-Bromo-3-propyl-1H-indazole has not been extensively reported, its structural features suggest potential for activity in several areas:

-

Oncology: Many indazole derivatives have shown potent anti-cancer activity, often through the inhibition of protein kinases.[4] The 3-propyl group may confer favorable interactions within the ATP-binding pocket of certain kinases.

-

PARP Inhibition: Substituted indazole-3-carboxamides have been identified as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in cancer therapy.

-

Synthetic Cannabinoid Receptor Agonists: A number of 5-bromo-indazole derivatives have been identified as potent agonists of cannabinoid receptors.[5][6] The specific substitution pattern of 5-Bromo-3-propyl-1H-indazole would determine its affinity and efficacy at these receptors.

-

Anti-inflammatory and Analgesic Agents: The indazole scaffold is present in several marketed anti-inflammatory drugs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-3-propyl-1H-indazole.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[2]

Conclusion

5-Bromo-3-propyl-1H-indazole represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established indazole chemistry, and its structure offers multiple points for diversification. This guide provides a comprehensive, albeit partially inferred, overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this and related indazole derivatives.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Bromo-3-propyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive analysis of the potential mechanisms of action for the synthetic compound 5-Bromo-3-propyl-1H-indazole. In the absence of direct empirical data for this specific molecule, this document synthesizes existing literature on structurally related indazole derivatives to propose two primary, plausible biological targets: cannabinoid receptors and acetyl-CoA carboxylase. We delve into the rationale behind each proposed mechanism, supported by evidence from analogous compounds, and provide detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. This guide is designed to serve as a foundational resource for initiating research into the pharmacological profile of 5-Bromo-3-propyl-1H-indazole.

PART 1: The Indazole Scaffold: A Foundation for Diverse Bioactivity

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery.[1] Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the creation of vast chemical libraries with diverse pharmacological activities.[1] Indazole derivatives have been successfully developed as anti-cancer, anti-inflammatory, and antimicrobial agents, underscoring the versatility of this scaffold.[1] The biological activity of any given indazole derivative is profoundly influenced by the nature and position of its substituents. For 5-Bromo-3-propyl-1H-indazole, the substituents at the C3 and C5 positions are critical determinants of its potential molecular interactions.

1.1 The Influence of C3-Position Substitution

The C3 position of the indazole ring is a key vector for modifying pharmacological activity. A wide array of alkyl, aryl, and carboxamide groups have been introduced at this position, leading to compounds with distinct target specificities. The 3-propyl group in the compound of interest is a simple alkyl chain, which can influence binding to target proteins through hydrophobic interactions within a binding pocket.

1.2 The Role of C5-Position Halogenation

Halogenation, particularly bromination, at the C5 position of the indazole ring has been shown to be a critical modification in several classes of bioactive molecules. Notably, recent forensic and pharmacological studies have identified a class of 5-bromo-indazole-3-carboxamides as potent synthetic cannabinoid receptor agonists (SCRAs). This suggests that the 5-bromo-indazole moiety may serve as a pharmacophore for cannabinoid receptor engagement.

PART 2: Proposed Mechanisms of Action

Based on the available literature for structurally related compounds, we propose two distinct and testable mechanisms of action for 5-Bromo-3-propyl-1H-indazole.

2.1 Proposed Mechanism 1: Cannabinoid Receptor Agonism

The most compelling hypothesis, derived from recent trends in the study of synthetic indazoles, is that 5-Bromo-3-propyl-1H-indazole functions as a cannabinoid receptor agonist.

Rationale: A growing body of evidence has demonstrated that indazole derivatives, particularly those with a halogen at the C5 position, can act as potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2] The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in immune cells and is involved in modulating inflammation.[2][3]

While the known SCRAs possess a 3-carboxamide group, it is plausible that the 3-propyl group of 5-Bromo-3-propyl-1H-indazole could also facilitate binding to the hydrophobic pockets of the cannabinoid receptors, potentially conferring selectivity for either the CB1 or CB2 subtype.

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade through the inhibitory G-protein (Gi/o).[3][4] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels and kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway.[2][3][4]

To determine if 5-Bromo-3-propyl-1H-indazole interacts with cannabinoid receptors, a two-stage experimental approach is recommended.

Experiment 1: Radioligand Binding Assay

This assay will determine if the compound physically binds to the CB1 and CB2 receptors and with what affinity.

-

Objective: To determine the binding affinity (Kᵢ) of 5-Bromo-3-propyl-1H-indazole for human CB1 and CB2 receptors.

-

Methodology:

-

Preparation of Membranes: Utilize cell membranes prepared from HEK-293 cells stably expressing either human CB1 or CB2 receptors.

-

Competitive Binding: Incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) with the receptor-containing membranes in the presence of increasing concentrations of unlabeled 5-Bromo-3-propyl-1H-indazole.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and then derive the Kᵢ value using the Cheng-Prusoff equation.

-

Experiment 2: cAMP Functional Assay

This assay will determine if the binding of the compound to the receptor results in a functional response (i.e., agonism or antagonism).

-

Objective: To measure the effect of 5-Bromo-3-propyl-1H-indazole on cAMP levels in cells expressing CB1 or CB2 receptors.

-

Methodology:

-

Cell Culture: Use CHO or HEK-293 cells stably expressing either human CB1 or CB2 receptors.

-

Stimulation: Treat the cells with increasing concentrations of 5-Bromo-3-propyl-1H-indazole. To measure inhibition of cAMP production (the hallmark of Gi/o-coupled receptor activation), co-stimulate the cells with forskolin, an adenylyl cyclase activator.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.[5][6]

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

| Parameter | Expected Outcome for Cannabinoid Agonist |

| Binding Assay (Kᵢ) | Low nanomolar to micromolar range for CB1 and/or CB2 |

| cAMP Assay (EC₅₀) | Dose-dependent decrease in forskolin-stimulated cAMP levels |

2.2 Proposed Mechanism 2: Acetyl-CoA Carboxylase (ACC) Inhibition

An alternative hypothesis is suggested by patent literature, where 5-Bromo-3-propyl-1H-indazole is described as a chemical intermediate for the synthesis of inhibitors of acetyl-CoA carboxylase (ACC).

Rationale: ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[7][8] There are two main isoforms in mammals: ACC1, which is cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and is prevalent in oxidative tissues such as skeletal muscle and the heart. Inhibition of both ACC isoforms is a therapeutic strategy for metabolic disorders like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. It is conceivable that 5-Bromo-3-propyl-1H-indazole itself, and not just its derivatives, possesses inhibitory activity against ACC.

ACC plays a pivotal role in cellular energy metabolism. By producing malonyl-CoA, it provides the building blocks for fatty acid synthesis and also allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby blocking the entry of fatty acids into the mitochondria for β-oxidation.[7]

A direct enzymatic assay can be used to determine if 5-Bromo-3-propyl-1H-indazole inhibits ACC activity.

-

Objective: To determine the IC₅₀ of 5-Bromo-3-propyl-1H-indazole against purified human ACC1 and ACC2.

-

Methodology:

-

Enzyme Source: Use purified, recombinant human ACC1 and ACC2.

-

Assay Principle: The activity of ACC can be measured by coupling the reaction to the oxidation of NADPH. In the presence of excess fatty acid synthase (FAS), the malonyl-CoA produced by ACC is consumed for fatty acid synthesis, a process that requires NADPH. The rate of NADPH depletion, monitored by the decrease in absorbance at 340 nm, is proportional to ACC activity.

-

Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, ATP, bicarbonate (HCO₃⁻), and the coupling enzyme system (FAS and NADPH).

-

Inhibition Assay: Pre-incubate the ACC enzyme with various concentrations of 5-Bromo-3-propyl-1H-indazole.

-

Initiation and Measurement: Start the reaction by adding the substrates. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

-

| Parameter | Expected Outcome for ACC Inhibitor |

| ACC Inhibition (IC₅₀) | Low micromolar to nanomolar range for ACC1 and/or ACC2 |

PART 3: Synthesis and Conclusion

3.1 Synthesis

5-Bromo-3-propyl-1H-indazole is not commercially available and requires chemical synthesis. The synthesis can be approached through various established methods for creating substituted indazoles. A common route involves the reaction of a suitably substituted o-fluorobenzaldehyde with hydrazine, or through cyclization reactions of corresponding hydrazones.

3.2 Conclusion and Future Directions

This guide outlines two scientifically plausible, yet distinct, mechanisms of action for 5-Bromo-3-propyl-1H-indazole based on robust evidence from structurally analogous compounds. The compound could potentially function as a cannabinoid receptor agonist , a hypothesis supported by the known activity of other 5-bromo-indazole derivatives, or as an inhibitor of acetyl-CoA carboxylase , as suggested by its use as a synthetic intermediate in patent literature.

The true mechanism of action can only be elucidated through empirical testing. The detailed experimental protocols provided herein offer a clear and logical path forward for any research team seeking to characterize the pharmacology of this novel compound. The results of these initial in vitro assays will be critical in guiding subsequent research, including cell-based secondary assays, off-target screening, and eventual in vivo studies to explore its therapeutic potential in either neurological/inflammatory disorders or metabolic diseases.

References

- BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem.

- Couch, R. A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.

- Howlett, A. C. (2002). Cannabinoid receptor signaling. Handbook of Experimental Pharmacology, (168), 53-79.

- Howlett, A. C., & Shim, J. Y. (2004). Cannabinoid Receptors and Signal Transduction.

- Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive drug target. Annual Review of Nutrition, 25, 1-25.

- Wakil, S. J., & Abu-Elheiga, L. A. (2009). Fatty acid metabolism: target for metabolic syndrome. Journal of Lipid Research, 50(Supplement), S138-S143.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Corning. (n.d.). HTRF cAMP Assays. Retrieved from [Link]

- NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

Sources

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability of 5-Bromo-3-propyl-1H-indazole Under Experimental Conditions

Abstract

5-Bromo-3-propyl-1H-indazole is a key heterocyclic building block in modern medicinal chemistry, serving as a scaffold for a variety of pharmacologically active agents. Understanding its chemical stability is a prerequisite for its effective use in drug discovery and development, impacting everything from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive framework for evaluating the intrinsic stability of 5-Bromo-3-propyl-1H-indazole. We will explore its behavior under forced degradation conditions as stipulated by international regulatory guidelines, including hydrolysis, oxidation, photolysis, and thermolysis. This document details the underlying rationale for each stress condition, provides actionable experimental protocols, and outlines the development of a stability-indicating analytical method. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate degradation pathways, establish appropriate handling procedures, and ensure the quality and integrity of their research.

Introduction: The Role of Stability in Drug Development

The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, bioisosteric to indole and present in numerous approved therapeutics.[1] Compounds like Pazopanib and Axitinib, both kinase inhibitors used in oncology, feature the indazole core, highlighting its importance.[1] The specific derivative, 5-Bromo-3-propyl-1H-indazole, combines the indazole core with a bromine atom at the 5-position—a common site for modification or a handle for cross-coupling reactions—and a propyl group at the 3-position, which can influence lipophilicity and binding interactions.

The chemical stability of a drug substance is a critical quality attribute that directly affects its safety and efficacy.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous stability testing to understand how a molecule's quality changes over time under various environmental influences.[3] Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to rapidly identify likely degradation products and pathways.[3][4] This process is essential for developing and validating stability-indicating analytical methods—methods capable of separating the intact parent compound from any potential degradants.[5]

While specific experimental data for 5-Bromo-3-propyl-1H-indazole is not extensively published, this guide synthesizes established principles of organic chemistry, regulatory expectations for forced degradation studies, and data from structurally analogous compounds to provide a robust predictive framework for its stability profile.

Physicochemical Profile of 5-Bromo-3-propyl-1H-indazole

A foundational understanding of a molecule's physicochemical properties is essential before embarking on stability studies. The table below summarizes key properties for the parent 5-bromo-1H-indazole and a related analog to provide context.

| Property | Value (Predicted or from Analog) | Source |

| Molecular Formula | C₁₀H₁₁BrN₂ | - |

| Molecular Weight | 239.11 g/mol | - |

| Appearance | Expected to be a solid (e.g., white to tan powder) | [6] |

| Melting Point | Not reported; 5-Bromo-1H-indazole melts at 123-127 °C | [7] |

| LogP (Calculated) | ~3.5-4.0 (Increased lipophilicity from propyl group) | [6] |

| pKa (Predicted) | The indazole ring is weakly basic and weakly acidic. The 1H tautomer is generally the most stable.[8] | [8] |

Forced Degradation: A Strategic Approach

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability and identify its degradation products. A typical workflow involves stressing the compound, analyzing the stressed samples with a high-resolution analytical method, and ensuring mass balance.

General Workflow for Forced Degradation Studies

The following diagram outlines the logical flow of a comprehensive forced degradation study, from sample preparation to data analysis and interpretation.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Screening of 5-Bromo-3-propyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide presents a comprehensive, technically-grounded framework for the preliminary biological evaluation of a novel derivative, 5-Bromo-3-propyl-1H-indazole. We eschew a rigid, one-size-fits-all template in favor of a dynamic, phased screening cascade that begins with broad cytotoxicity assessment and progresses to targeted, mechanism-of-action inquiries. This approach is designed to efficiently profile the compound, identify its most promising therapeutic potential, and provide a strong empirical foundation for subsequent lead optimization. Protocols for key in vitro assays, including anti-proliferative, cell cycle, apoptosis, antimicrobial, and anti-inflammatory screens, are detailed with an emphasis on the scientific rationale behind each experimental choice. This document serves as a practical whitepaper for drug discovery professionals seeking to systematically unlock the therapeutic value of novel indazole-based entities.

Introduction: The Scientific Rationale

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern drug design. Its structural rigidity, synthetic tractability, and capacity for diverse substitutions have made it a fertile ground for discovering potent modulators of various biological targets.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this core scaffold, underscoring its clinical significance.[1]

The subject of this guide, 5-Bromo-3-propyl-1H-indazole, incorporates two key modifications to this privileged core:

-

5-Bromo Substitution: The introduction of a halogen atom, such as bromine, is a common medicinal chemistry strategy. It can modulate the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing binding affinity to target proteins through halogen bonding or other interactions.[3]

-

3-Propyl Group: An alkyl substitution at the 3-position can probe hydrophobic pockets within an enzyme's active site or a receptor's binding domain, contributing to potency and selectivity.

Given the well-documented anticancer, anti-inflammatory, and antimicrobial activities of substituted indazoles, a systematic preliminary screening of 5-Bromo-3-propyl-1H-indazole is a scientifically sound endeavor.[1][3][5] This guide outlines a logical workflow to de-risk and characterize this novel chemical entity.

The Phased Screening Cascade: A Strategic Overview

A tiered or phased approach to preliminary screening is essential for efficient resource allocation. The cascade begins with broad, high-throughput assays to identify any significant biological activity and progresses to more complex, lower-throughput assays to elucidate the mechanism of action. This strategy ensures that the most promising compounds receive the most intensive investigation.

Caption: A phased workflow for the preliminary biological screening of a novel compound.

Phase I: Broad Spectrum Anti-Proliferative Screening

Core Objective: To establish whether 5-Bromo-3-propyl-1H-indazole exhibits general cytotoxicity or anti-proliferative activity against a panel of human cancer cell lines. This initial screen serves as a critical triage point. A positive result flags the compound as a potential anticancer agent, while a negative result (at non-toxic concentrations) opens the door for other types of biological screening.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

-

Human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], K562 [leukemia], HCT116 [colon]).[7][8]

-

Normal human cell line for selectivity assessment (e.g., HEK-293).[9]

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

96-well cell culture plates.

-

5-Bromo-3-propyl-1H-indazole (stock solution in DMSO).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

-

Microplate reader (570 nm wavelength).

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-Bromo-3-propyl-1H-indazole in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical IC₅₀ Values

Quantitative data should be summarized for clear interpretation and comparison.

| Cell Line | Cancer Type | 5-Bromo-3-propyl-1H-indazole IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |

| K562 | Chronic Myeloid Leukemia | 5.15 | 0.08 |

| HCT116 | Colon Carcinoma | 8.42 | 0.15 |

| A549 | Lung Carcinoma | 15.20 | 0.21 |

| MCF-7 | Breast Adenocarcinoma | 11.80 | 0.35 |

| HEK-293 | Normal Kidney | 35.50 | 1.50 |

Phase II: Secondary Screening and Mechanistic Inquiry

The path forward in Phase II depends entirely on the outcome of the primary screen.

Caption: Decision logic for directing Phase II screening efforts based on primary results.

Branch A: Investigation of Anticancer Mechanism (If Cytotoxicity is Observed)

If the compound shows potent and selective anti-proliferative activity, the next logical step is to investigate how it induces cell death or halts proliferation.

Protocol 1: Cell Cycle Analysis via Flow Cytometry

-

Rationale: Many cytotoxic agents function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[10][11]

-

Methodology:

-

Treat a sensitive cell line (e.g., K562) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analyze the DNA content of individual cells using a flow cytometer.

-

An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[10]

-

Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)

-

Rationale: To determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis induction is a hallmark of many effective anticancer drugs.[8][9]

-

Methodology:

-

Treat cells as described for cell cycle analysis.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze immediately by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

This can be corroborated by Western blot analysis for key apoptosis markers like cleaved caspase-3, Bax, and Bcl-2.[8]

-

Target Deconvolution: The Role of Kinase Inhibition Indazole derivatives are well-known inhibitors of protein kinases, which are crucial regulators of cell signaling.[6][12] Aberrant kinase activity is a common driver of cancer.

Caption: Generalized RTK signaling pathway, a common target for indazole-based inhibitors.

Branch B: Screening for Alternative Bioactivities (If Non-Cytotoxic)

If the compound is not significantly cytotoxic, it can be screened for other activities at non-toxic concentrations.

Protocol 3: Antimicrobial Susceptibility Testing

-

Rationale: Indazole derivatives have reported antibacterial and antifungal properties.[3]

-

Methodology (Broth Microdilution):

-

Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger).[3]

-

Include positive (microbe + broth) and negative (broth only) controls.

-

Incubate for 24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.

-

The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that completely inhibits visible growth.

-

Data Presentation: Hypothetical MIC Values

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Aspergillus niger | ATCC 16404 | >64 |

Protocol 4: In Vitro Anti-inflammatory Enzyme Assay

-

Rationale: Many indazoles exhibit anti-inflammatory activity, sometimes by inhibiting enzymes in the inflammatory cascade like lipoxygenases (LOX).[5][13]

-

Methodology (Soybean Lipoxygenase-1 Inhibition):

-

Prepare various concentrations of the test compound.

-

In a 96-well UV plate, add buffer (e.g., sodium phosphate buffer), the test compound, and soybean lipoxygenase-1 solution.

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC₅₀ value.

-

Conclusion and Future Directions

This technical guide outlines a systematic, multi-phase strategy for the preliminary biological screening of 5-Bromo-3-propyl-1H-indazole. By initiating a broad anti-proliferative screen and subsequently funneling the investigation into more specific mechanistic assays based on the outcome, researchers can efficiently generate a comprehensive initial profile of the compound's activity. The data gathered from this cascade—be it potent anticancer IC₅₀ values, evidence of cell cycle arrest and apoptosis, or promising antimicrobial MICs—provides the critical foundation needed to justify further investment in lead optimization, advanced preclinical modeling, and the ultimate development of a potentially novel therapeutic agent.

References

-

Jadhav, S. B., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782. [Link]

-

Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

-

Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

-

Kumar, N., et al. (2010). Pharmacological Evaluation of Some Indoloimidazoles. Asian Journal of Chemistry, 19, 4124-4126. [Link]

-

Vogeti, L., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4580-4583. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3894. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(42), 26235-26245. [Link]

-

Shaikh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1861. [Link]

-

Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184. [Link]

- Zhang, Y., et al. (2023).

-

Cheekavolu, C., & Muniappan, M. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia, 13(1), 239-246. [Link]

-

Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 192, 112185. [Link]

-

ResearchGate. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening | Request PDF. [Link]

-

ResearchGate. (2014). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. [Link]

- Zhang, Y., et al. (2023).

-

Taylor & Francis. (2020). Indazole – Knowledge and References. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

-

ResearchGate. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF. [Link]

-

El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(14), 5348. [Link]

-

Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

-

Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Intermediate: Application Notes for 5-Bromo-3-propyl-1H-indazole in Pharmaceutical Synthesis

Introduction: The Versatility of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1][2] As a bioisostere of indole, it adeptly mimics the natural purine core of ATP, enabling compounds derived from it to act as competitive inhibitors in the active sites of various protein kinases.[3] This has led to the successful development of indazole-containing drugs for oncology, inflammatory conditions, and neurological disorders.[2]

Functionalization of the indazole ring is critical for modulating pharmacological activity, and the strategic placement of substituents allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. 5-Bromo-3-propyl-1H-indazole is a key pharmaceutical intermediate that embodies this principle. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the propyl group at the 3-position provides a crucial lipophilic element that can occupy hydrophobic pockets within a target protein's binding site.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 5-Bromo-3-propyl-1H-indazole. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the experimental choices.

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties and hazards is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source / Remarks |

| Molecular Formula | C₁₀H₁₁BrN₂ | Calculated |

| Molecular Weight | 239.11 g/mol | Calculated |

| Appearance | Expected to be a solid | Based on related indazoles |

| Purity | ≥ 98% (typical for R&D use) | Supplier dependent |

| Solubility | Soluble in organic solvents like DCM, THF, Ethyl Acetate, DMF | Inferred from synthetic protocols |

Safety & Handling Precautions:

While a specific Safety Data Sheet (SDS) for 5-Bromo-3-propyl-1H-indazole is not publicly available, data from closely related bromo-indazoles provides a strong basis for safe handling protocols. The compound should be treated as harmful if swallowed, and capable of causing skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[4]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[1] Prevent fire caused by electrostatic discharge.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing and reducing agents.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[4]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]

-

Strategic Synthesis Protocol

The synthesis of 5-Bromo-3-propyl-1H-indazole is a multi-step process that builds the indazole ring system from a substituted benzaldehyde precursor. The following protocol is adapted from established patent literature, providing a reliable pathway to the target intermediate.[7]

Part 1: Synthesis of 1-(5-Bromo-2-fluorophenyl)butan-1-ol

This initial step utilizes a Grignard reaction to form the crucial carbon-carbon bond that introduces the propyl group.

-

Rationale: The Grignard reagent, n-propylmagnesium bromide, is a potent nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. Diethyl ether is a standard solvent for Grignard reactions as it is aprotic and solvates the magnesium ion, stabilizing the reagent. The reaction must be conducted under anhydrous conditions as Grignard reagents are strong bases and will be quenched by water.[8][9]

-

Protocol:

-

To a solution of 5-bromo-2-fluorobenzaldehyde (1.00 g, 4.92 mmol) in anhydrous diethyl ether, add n-propylmagnesium bromide solution dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude alcohol product.

-

Part 2: Synthesis of 1-(5-Bromo-2-fluorophenyl)butan-1-one

The secondary alcohol is oxidized to a ketone in preparation for the cyclization step.

-

Rationale: Pyridinium dichromate (PDC) is a milder oxidizing agent than chromic acid, which helps to prevent over-oxidation or side reactions. Dichloromethane (CH₂Cl₂) is a common solvent for such oxidations. The addition of molecular sieves helps to absorb any residual water, which can interfere with the oxidation.[7]

-

Protocol:

-

To a solution of 1-(5-bromo-2-fluorophenyl)butan-1-ol (6.2 g, 25 mmol) in dry dichloromethane (60 mL), add pyridinium dichromate (19.0 g, 50.3 mmol) and powdered molecular sieves (1.24 g).

-

Stir the mixture at room temperature overnight.

-

Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) and wash the pad thoroughly with dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using 5% ethyl acetate in petroleum ether as the eluent) to yield the pure ketone.[7]

-

Part 3: Synthesis of 5-Bromo-3-propyl-1H-indazole

The final step is a cyclization reaction with hydrazine to form the indazole ring.

-

Rationale: This is a classic method for indazole synthesis. Hydrazine acts as a dinucleophile. The initial reaction is the formation of a hydrazone with the ketone. Subsequent intramolecular nucleophilic aromatic substitution (SNAᵣ), where the second nitrogen of the hydrazine displaces the activated fluorine atom, leads to ring closure. Xylene is used as a high-boiling solvent to provide the thermal energy required for the cyclization step.[7]

-

Protocol:

-

To a solution of 1-(5-bromo-2-fluorophenyl)butan-1-one (2.0 g, 8.1 mmol) in a suitable solvent, add anhydrous hydrazine.[7]

-

Initially, heat the reaction mixture at reflux (60-70 °C) for 5-6 hours to facilitate hydrazone formation.[7]

-

Add xylene to the reaction mixture and increase the temperature to reflux for 20-24 hours to drive the cyclization.[7]

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using 15% ethyl acetate in petroleum ether as the eluent) to afford 5-bromo-3-propyl-1H-indazole as a solid.[7]

-

Quality Control & Analytical Protocols

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized intermediate before its use in downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure elucidation.

-

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Chemical Shifts (δ) in CDCl₃: [7]

-

~7.9 ppm (s, 1H): Aromatic proton at the C4 position.

-

~7.4 ppm (d, 1H): Aromatic proton at the C6 position.

-

~7.3 ppm (d, 1H): Aromatic proton at the C7 position.

-

~2.9 ppm (t, 2H): Methylene (-CH₂-) protons of the propyl group adjacent to the indazole ring.

-

~1.8 ppm (q, 2H): Methylene (-CH₂-) protons in the middle of the propyl group.

-

~1.0 ppm (t, 3H): Methyl (-CH₃) protons of the propyl group.

-

A broad singlet for the N-H proton will also be present, with its chemical shift being concentration and solvent dependent.

-

-

-

¹³C NMR (Carbon NMR):

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

-

Technique: Electrospray Ionization (ESI-MS) is commonly used.

-

Expected Result: A key diagnostic feature for a mono-brominated compound is the presence of a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), two peaks of nearly equal intensity will be observed, separated by 2 m/z units.[11][12] For 5-Bromo-3-propyl-1H-indazole, this would appear at m/z ≈ 239 and m/z ≈ 241.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the intermediate.

-

Rationale: Reversed-phase HPLC is highly effective for separating organic molecules based on their hydrophobicity. A C18 column is a common choice for this class of compounds. The mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak separation and shape.[3][13][14]

-

Exemplary Protocol:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or an ammonium acetate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 290 nm).

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Applications in Drug Discovery

5-Bromo-3-propyl-1H-indazole is a valuable building block for synthesizing libraries of compounds targeting a range of therapeutic areas. The indazole core often serves as a "hinge-binder" in protein kinase inhibitors, while the 5-bromo position allows for late-stage functionalization to explore structure-activity relationships (SAR).

Application Example 1: Synthesis of Kinase Inhibitors

Indazole derivatives are well-established as inhibitors of various kinases, including TRK, RET, and FGFR, which are implicated in numerous cancers.[13][15][16][17] The 5-bromo position on the indazole is a prime site for introducing larger aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions.[6][18][19]

-

Rationale: The Suzuki reaction is a robust and widely used palladium-catalyzed method for forming C-C bonds between an organohalide (the 5-bromoindazole) and an organoboron compound (an aryl or heteroaryl boronic acid/ester).[6][20] This allows for the systematic modification of the molecule to optimize binding affinity and selectivity for the target kinase.

Application Example 2: Development of Cannabinoid Receptor (CB1) Modulators

Patent literature reveals that 3-propyl-indazole derivatives are scaffolds for compounds with cannabinoid (CB1) receptor binding activity.[21] These compounds have potential applications in treating pain and other conditions mediated by the endocannabinoid system. The synthesis often involves N-alkylation of the indazole ring, followed by functionalization of a C3-carboxamide group, showcasing the versatility of the core structure.

Conclusion

5-Bromo-3-propyl-1H-indazole is more than a mere collection of atoms; it is a strategically designed intermediate that offers chemists multiple avenues for molecular elaboration. Its synthesis is achievable through a robust, multi-step sequence, and its identity and purity can be rigorously confirmed using standard analytical techniques. The dual functionality of a stable lipophilic group at C3 and a versatile synthetic handle at C5 makes it an invaluable asset in the construction of complex molecular architectures for drug discovery, particularly in the highly competitive fields of kinase inhibition and receptor modulation.

References

- Bentivoglio, G., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

- Google Patents. WO2009106982A1 - Indazole derivatives.

-

Alam, M. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. Available at: [Link]

- Google Patents. WO2017186693A1 - Synthesis of indazoles.

- Ben-Yahia, A., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- Indazole Derivatives and Their Therapeutic Applications: A P

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Google Patents. WO2009106980A2 - Indazole derivatives.

- 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

-

Wikipedia. n-Propylmagnesium bromide. Available at: [Link]

- 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.

- (PDF) 13 C NMR of indazoles.

-

3 - Organic Syntheses Procedure. Available at: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- Development and validation of HPLC method for some azoles in pharmaceutical preparation.

- Google Patents. US3161689A - Process for making grignard reagents.

- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.

- Development and validation of HPLC method for analysis of indolocarbazole deriv

-

Google APIs. WO 2009/144554 A1. Available at: [Link]

- Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. PubMed.

- Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. OUCI.

- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.